molecular formula C19H19N3O6S B4130508 N-(4-methyl-2-nitrophenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide

N-(4-methyl-2-nitrophenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide

Cat. No. B4130508
M. Wt: 417.4 g/mol
InChI Key: ZTCKWQJRCWHVOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methyl-2-nitrophenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide, commonly known as MNPSO, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the enzyme, 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is responsible for the conversion of inactive cortisone to active cortisol. MNPSO has been studied extensively for its potential therapeutic applications in various diseases such as diabetes, obesity, and metabolic disorders.

Mechanism of Action

MNPSO is a potent inhibitor of the enzyme, 11β-HSD1, which is responsible for the conversion of inactive cortisone to active cortisol. By inhibiting this enzyme, MNPSO reduces the production of cortisol, which is known to contribute to the development of metabolic disorders such as diabetes and obesity.
Biochemical and Physiological Effects:
MNPSO has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism in animal models of diabetes and obesity. It has also been shown to reduce inflammation and oxidative stress, which are known to contribute to the development of these diseases. MNPSO has also been studied for its potential use in the treatment of cognitive disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

MNPSO is a potent and selective inhibitor of 11β-HSD1, which makes it an ideal tool for studying the role of this enzyme in various diseases. However, MNPSO has some limitations, such as its low solubility in aqueous solutions, which can make it difficult to use in certain experiments. MNPSO can also be toxic at high concentrations, which requires careful handling and dosing.

Future Directions

There are several potential future directions for research on MNPSO. One area of interest is the development of more potent and selective inhibitors of 11β-HSD1, which could lead to the development of more effective treatments for metabolic disorders and cognitive disorders. Another area of interest is the study of the long-term effects of MNPSO on various physiological processes, which could provide insight into its potential use as a therapeutic agent. Finally, the development of new methods for synthesizing MNPSO could lead to more efficient and cost-effective production of this compound.

Scientific Research Applications

MNPSO has been extensively studied for its potential therapeutic applications in various diseases such as diabetes, obesity, and metabolic disorders. It has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism in animal models of these diseases. MNPSO has also been studied for its potential use in the treatment of cognitive disorders such as Alzheimer's disease.

properties

IUPAC Name

N-(4-methyl-2-nitrophenyl)-1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6S/c1-12-3-6-14(7-4-12)29(27,28)21-16(9-10-18(21)23)19(24)20-15-8-5-13(2)11-17(15)22(25)26/h3-8,11,16H,9-10H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCKWQJRCWHVOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(CCC2=O)C(=O)NC3=C(C=C(C=C3)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-methyl-2-nitrophenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide
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N-(4-methyl-2-nitrophenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide
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N-(4-methyl-2-nitrophenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide
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N-(4-methyl-2-nitrophenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide
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N-(4-methyl-2-nitrophenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide

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